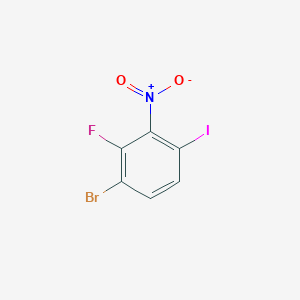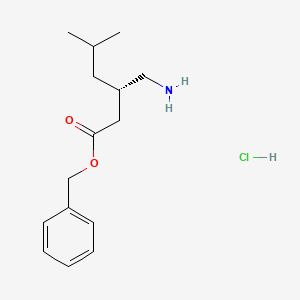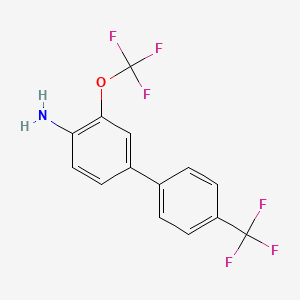
4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl
Descripción general
Descripción
4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl, also known as TFMB, is a synthetic organic compound with a variety of applications in scientific research. It is used as a reagent, a catalyst, and a substrate in many different types of experiments. Its unique properties make it useful in a variety of different fields, including organic synthesis, materials science, and biochemistry. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Fluorinated Polymers
Research on "4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl" and similar compounds has primarily focused on the synthesis and characterization of fluorinated polymers for various applications. For instance, Bera et al. (2012) synthesized a series of new polyamides by polycondensation of semifluorinated aromatic diamines with t-butyl isophthalic acid. These polymers exhibited high molecular weights, good solubility in organic solvents, and impressive thermal stability, with potential applications in advanced materials technology Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012.
Advanced Materials for Electronics and Optics
Another study by Jang et al. (2007) explored fluorinated polyimides synthesized from diamines similar to the compound of interest, demonstrating notable optical and dielectric properties suitable for electronic and optical applications Jang, Shin, Choi, Park, & Han, 2007. These materials featured high thermal stability, low dielectric constants, and improved color characteristics due to the incorporation of trifluoromethyl and ether groups.
Crystal Structures of Biphenyl Compounds
Pandi et al. (2000) investigated the crystal structures of biphenyl compounds, which could provide insights into the structural characteristics and potential applications of "4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl" Pandi, Velmurugan, Kumar, Ramakrishnan, Sundararaj, & Fun, 2000.
Electrospinning and Nanomaterials
Chen et al. (2012) focused on the development of low dielectric constant polyimide nanomats via electrospinning, using fluorinated diamines for enhanced mechanical properties and hydrophobicity, which are crucial for applications in nanotechnology and materials science Chen, Bera, Banerjee, & Agarwal, 2012.
Biomedical Applications
Lu et al. (2017) synthesized a compound with a similar structure, demonstrating significant inhibition of cancer cell proliferation, suggesting potential biomedical applications for compounds within this chemical class Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017.
Catalysis and Organic Synthesis
Guo et al. (2017) described an asymmetric silver-catalysed bromotrifluoromethoxylation of alkenes, using a new trifluoromethoxylation reagent. This process highlights the relevance of such fluorinated compounds in catalysis and organic synthesis Guo, Cong, Guo, Wang, & Tang, 2017.
Propiedades
IUPAC Name |
2-(trifluoromethoxy)-4-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-4-1-8(2-5-10)9-3-6-11(21)12(7-9)22-14(18,19)20/h1-7H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUNUQZIWGRXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)OC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)
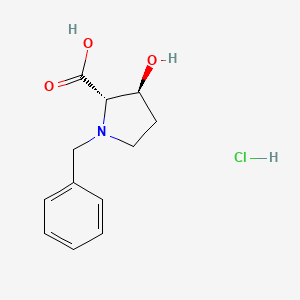
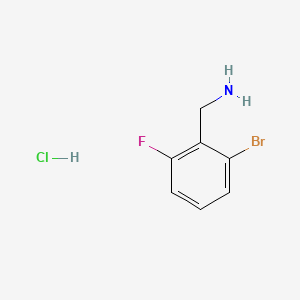
![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)
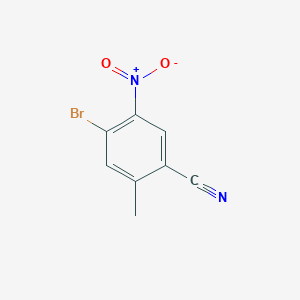
![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)
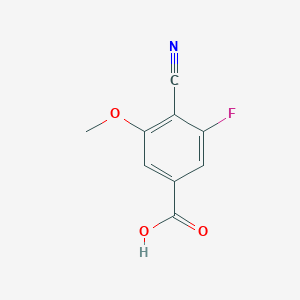

![1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid](/img/structure/B1381763.png)
